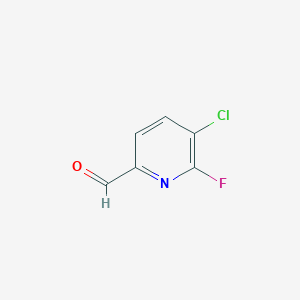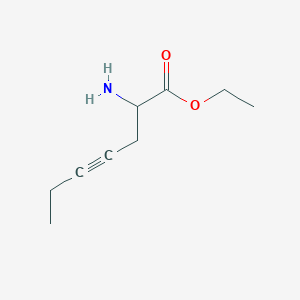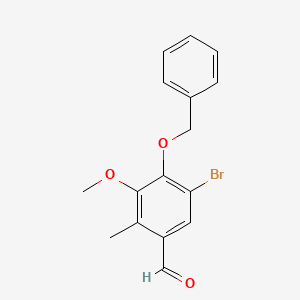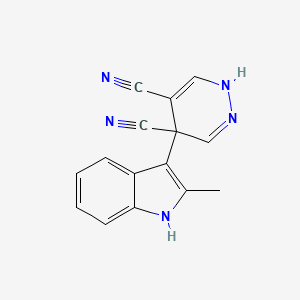
5-Chloro-6-fluoropicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-fluoropicolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, making it a halogenated derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the chlorination and fluorination of 2-picolinaldehyde. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: For industrial-scale production, the process is optimized to achieve high yields and purity. This involves the use of continuous flow reactors where the reactants are introduced in a controlled manner, and the reaction conditions are precisely monitored. The use of catalysts and solvents that facilitate the halogenation process is also common in industrial settings .
化学反応の分析
Types of Reactions: 5-Chloro-6-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include halogenated alcohols, carboxylic acids, and substituted picolinaldehyde derivatives .
科学的研究の応用
5-Chloro-6-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of novel compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism by which 5-chloro-6-fluoropicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .
類似化合物との比較
- 5-Chloro-2-fluoropyridine
- 6-Chloro-2-fluoropyridine
- 5-Bromo-6-fluoropicolinaldehyde
Comparison: Compared to its analogs, 5-chloro-6-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it particularly useful in certain synthetic applications and research studies .
特性
分子式 |
C6H3ClFNO |
|---|---|
分子量 |
159.54 g/mol |
IUPAC名 |
5-chloro-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
InChIキー |
CETBYZPUSFOLRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1C=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)

![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)

![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12640172.png)
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
![3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B12640192.png)
![(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)

![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine](/img/structure/B12640220.png)
